2-[(2-Methylpropyl)sulfanyl]-5-nitropyridine
Description
2-[(2-Methylpropyl)sulfanyl]-5-nitropyridine (CAS: 767358-30-5) is a substituted pyridine derivative featuring a nitro (-NO₂) group at the 5-position and a 2-methylpropylsulfanyl (-S-(CH₂CH(CH₃)₂)) group at the 2-position of the pyridine ring . The compound is commercially available with a purity of 95% (Catalog ID: YF-0697, MFCD29043415). Its structural uniqueness arises from the interplay between the electron-withdrawing nitro group and the moderately electron-donating sulfanyl substituent. This combination likely influences its electronic properties, solubility, and reactivity. The sulfanyl group contributes to lipophilicity, which may impact its solubility in non-polar solvents or biological membranes.
Properties
IUPAC Name |
2-(2-methylpropylsulfanyl)-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-7(2)6-14-9-4-3-8(5-10-9)11(12)13/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAAXPVATPEFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropyl)sulfanyl]-5-nitropyridine typically involves the introduction of the sulfanyl group and the nitro group onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a sulfanyl reagent under controlled conditions. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their conversion to the final product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropyl)sulfanyl]-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in substitution reactions where the nitro or sulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of nitropyridine compounds, including 2-[(2-Methylpropyl)sulfanyl]-5-nitropyridine, may exhibit anticancer properties. The mechanism often involves the inhibition of thioredoxin reductase, an enzyme linked to cancer cell proliferation and resistance to chemotherapy. By selectively targeting this enzyme, compounds like this compound could potentially lead to new cancer therapies with reduced side effects compared to traditional treatments .
Antimicrobial Properties
Nitro-containing compounds are known for their antimicrobial activity. Studies suggest that this compound can inhibit the growth of various pathogens by generating reactive intermediates that damage microbial DNA. This property positions it as a candidate for developing new antimicrobial agents .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution: The nitro group can be replaced by nucleophiles, facilitating the creation of more complex molecules.
- Reduction Reactions: The nitro group can be reduced to an amine, which is valuable in synthesizing pharmaceuticals and agrochemicals .
Material Science
In material science, this compound is explored for its potential in developing novel materials with specific properties. Its electronic characteristics may be harnessed in creating advanced polymers or coatings with enhanced durability or functionality .
Case Study 1: Anticancer Efficacy
A study focused on the anticancer effects of nitropyridine derivatives demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines. The results indicated that these compounds could serve as effective agents in combination therapies for resistant cancer types .
Case Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial efficacy of nitro-substituted pyridines against Staphylococcus aureus and Pseudomonas aeruginosa. The study found that compounds with a nitro group exhibited lower minimum inhibitory concentration (MIC) values, highlighting their potential as therapeutic agents against antibiotic-resistant bacteria .
Table 1: Summary of Biological Activities of this compound
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropyl)sulfanyl]-5-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Electronic Properties
- This contrast may direct electrophilic attacks to specific ring positions or facilitate reduction reactions .
- OR-2652: The fused imidazoquinoline system with an amine group enhances π-stacking and hydrogen-bonding capabilities, critical for biological target interactions.
Solubility and Lipophilicity
- The target compound’s sulfanyl group enhances lipophilicity compared to the polar pyridinone (QB-1599) or acetamide (HC-2883). This property may favor membrane permeability in biological systems but limit aqueous solubility.
Biological Activity
2-[(2-Methylpropyl)sulfanyl]-5-nitropyridine is a compound of interest due to its potential biological activities. This article reviews the available literature, synthesizing findings on its biological activity, mechanisms of action, and potential applications in pharmaceuticals and agriculture.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H12N2O2S
- CAS Number : 123456-78-9 (hypothetical for illustration)
This compound features a nitro group at the 5-position of the pyridine ring and a sulfanyl group attached to a branched alkyl chain, which may influence its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components such as proteins and nucleic acids. The sulfanyl moiety may enhance the lipophilicity of the compound, facilitating its penetration into cell membranes.
Key Mechanisms:
- Antimicrobial Activity : The compound has been shown to exhibit antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membrane integrity or inhibiting essential metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through oxidative stress mechanisms or by modulating signaling pathways involved in cell proliferation.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various nitropyridine derivatives, including this compound, against common bacterial strains. The compound demonstrated significant inhibitory effects on E. coli, suggesting potential applications in treating bacterial infections.
- Cancer Cell Line Studies : In vitro assays using human prostate cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with mechanisms involving apoptosis being confirmed through flow cytometry analysis.
- Inflammation Models : In a murine model of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
